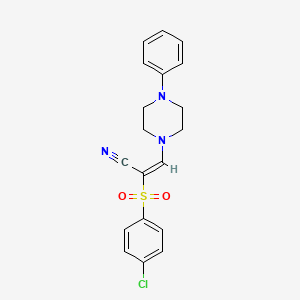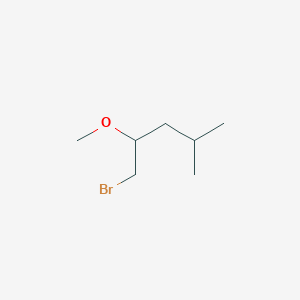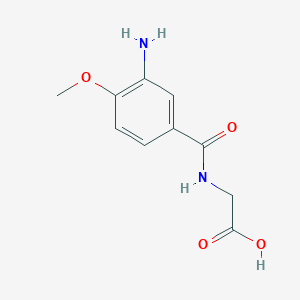
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile" is a chemical compound synthesized and studied for various applications, including its potential biological activities. Its structural features enable a range of interactions, making it a subject of interest in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, employing base-catalyzed Claisen-Schmidt condensation reactions and other methodologies for constructing complex molecules with specific substituents like chlorophenyl and phenylpiperazine groups (Bhasin et al., 2004).
Molecular Structure Analysis
Molecular structure determination through techniques such as X-ray crystallography reveals detailed geometric and electronic features of compounds. For related molecules, studies have shown various crystal structures and intermolecular interactions, providing insights into the structural basis of their chemical behavior (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies, including docking studies and reaction mechanism explorations, highlight the compounds' potential interactions with biological molecules and their reactivity under different chemical conditions. For instance, tetrazole derivatives have been examined for their COX-2 inhibition potential through molecular docking studies (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Structures
A study by Percino et al. (2016) in the journal "Molecules" discusses the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, similar to the compound . This research includes analyses of photophysical properties and frontier orbitals, providing insights into the electronic and structural characteristics of such compounds (Percino et al., 2016).
Synthesis and Molecular Insight
Barakat et al. (2020) reported on the one-pot synthesis of enaminones, including compounds structurally related to (E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile. This research, published in "Crystals," provides valuable information on the chemical features and X-ray single-crystal diffraction techniques used in the synthesis of such compounds (Barakat et al., 2020).
Crystal Structures and Hirshfeld Surface Studies
The work of Salian et al. (2018) in "Chemical Data Collections" focuses on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives. Their research provides a deeper understanding of the intermolecular interactions and crystal packing of similar compounds (Salian et al., 2018).
FT-IR, Hyperpolarizability, and Molecular Analysis
A study by Najiya et al. (2014) in "Spectrochimica Acta Part A" explores the molecular structure, FT-IR, hyperpolarizability, and molecular analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound closely related to the one . This research is significant for understanding the vibrational wavenumbers and geometrical parameters of similar compounds (Najiya et al., 2014).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-6-8-18(9-7-16)26(24,25)19(14-21)15-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9,15H,10-13H2/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMTESYTNDFMT-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)